2-((6-(benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
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Overview
Description
2-{[6-(2H-1,3-BENZODIOXOL-5-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL]SULFANYL}-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains multiple functional groups, including a benzodioxole moiety, a triazolopyridazine ring, and an oxolane ring, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
The synthesis of 2-{[6-(2H-1,3-BENZODIOXOL-5-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL]SULFANYL}-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the benzodioxole derivative, followed by the formation of the triazolopyridazine ring through cyclization reactions. The final step involves the introduction of the oxolane ring and the acetylation of the amide group. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The triazolopyridazine ring can undergo reduction to form dihydro derivatives.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like thiols. Major products formed from these reactions include quinone derivatives, dihydrotriazolopyridazines, and substituted benzodioxoles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in its anticancer activity, it may inhibit the function of tubulin, leading to disruption of microtubule assembly and induction of apoptosis in cancer cells . The benzodioxole moiety may also contribute to its binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Similar compounds include other benzodioxole derivatives and triazolopyridazine analogs. Compared to these compounds, 2-{[6-(2H-1,3-BENZODIOXOL-5-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL]SULFANYL}-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Some similar compounds include:
Properties
Molecular Formula |
C19H19N5O4S |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
2-[[6-(1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C19H19N5O4S/c25-18(20-9-13-2-1-7-26-13)10-29-19-22-21-17-6-4-14(23-24(17)19)12-3-5-15-16(8-12)28-11-27-15/h3-6,8,13H,1-2,7,9-11H2,(H,20,25) |
InChI Key |
JBRMJBNZCJZZBD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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